Phosphoramidic acid, 2-pyridinyl-, dimethyl ester
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Overview
Description
Phosphoramidic acid, 2-pyridinyl-, dimethyl ester is an organophosphorus compound with the molecular formula C₇H₁₁N₂O₃P. It is known for its unique structure, which includes a pyridine ring attached to a phosphoramidic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, 2-pyridinyl-, dimethyl ester typically involves the reaction of 2-pyridylamine with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Pyridylamine+Dimethyl phosphorochloridate→Phosphoramidic acid, 2-pyridinyl-, dimethyl ester
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, 2-pyridinyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphoramidates .
Scientific Research Applications
Phosphoramidic acid, 2-pyridinyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of novel drugs.
Mechanism of Action
The mechanism by which phosphoramidic acid, 2-pyridinyl-, dimethyl ester exerts its effects involves the interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to various substrates. This process is facilitated by the presence of the pyridine ring, which enhances the reactivity of the phosphoramidic acid moiety .
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphoramidate: Similar in structure but lacks the pyridine ring.
Phosphoric acid, dimethyl ester: Contains a phosphoric acid moiety but no pyridine ring.
2-Pyridyl phosphoramidate: Similar structure but different ester groups.
Uniqueness
Phosphoramidic acid, 2-pyridinyl-, dimethyl ester is unique due to the presence of both the pyridine ring and the phosphoramidic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
90008-29-0 |
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Molecular Formula |
C7H11N2O3P |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
N-dimethoxyphosphorylpyridin-2-amine |
InChI |
InChI=1S/C7H11N2O3P/c1-11-13(10,12-2)9-7-5-3-4-6-8-7/h3-6H,1-2H3,(H,8,9,10) |
InChI Key |
DAPLIFSHESCAEW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NC1=CC=CC=N1)OC |
Origin of Product |
United States |
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